3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose
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Overview
Description
3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose is a compound with the molecular formula C17H20O9S and a molecular weight of 400.40 g/mol . This compound is primarily used in proteomics research and exhibits potential as an antiviral agent, particularly against Herpes Simplex Virus-1.
Preparation Methods
The synthesis of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose involves several steps. The starting material is typically a glucopyranose derivative, which undergoes acetylation and tosylation reactions. The reaction conditions often involve the use of acetic anhydride and p-toluenesulfonyl chloride in the presence of a base such as pyridine . The compound is then purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose is valuable in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in antiviral drug development.
Industry: It is used in the production of specialized chemicals and materials for research purposes.
Mechanism of Action
The mechanism of action of 3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose involves its interaction with viral enzymes and proteins. The compound’s acetyl and tosyl groups play a crucial role in inhibiting viral replication by interfering with the viral DNA polymerase and other essential enzymes. This inhibition prevents the virus from replicating and spreading, making it a potential candidate for antiviral drug development.
Comparison with Similar Compounds
3,4-Di-O-acetyl-1,6-anhydro-2-O-p-toluenesulfonyl-b-D-glucopyranose can be compared with other similar compounds, such as:
1,6-Anhydro-β-D-glucopyranose triacetate: This compound also contains acetyl groups but lacks the tosyl group, making it less effective as an antiviral agent.
3,4-Di-O-acetyl-6-deoxy-L-glucal: This compound has similar acetyl groups but differs in its sugar moiety and lacks the tosyl group.
1,3,4,6-Tetra-O-acetyl-2-O-(trifluoromethanesulfonyl)-β-D-mannopyranose: This compound contains acetyl and trifluoromethanesulfonyl groups, which provide different chemical properties and reactivity compared to the tosyl group.
The uniqueness of this compound lies in its combination of acetyl and tosyl groups, which contribute to its potential antiviral activity and versatility in chemical synthesis.
Properties
Molecular Formula |
C17H20O9S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
[(1R,2R,3S,4R,5R)-3-acetyloxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
InChI |
InChI=1S/C17H20O9S/c1-9-4-6-12(7-5-9)27(20,21)26-16-15(24-11(3)19)14(23-10(2)18)13-8-22-17(16)25-13/h4-7,13-17H,8H2,1-3H3/t13-,14-,15+,16-,17-/m1/s1 |
InChI Key |
JYMOPIWZWABELF-NQNKBUKLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@@H]([C@H]3CO[C@@H]2O3)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(C3COC2O3)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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